![molecular formula C23H21FN4O3 B2986221 3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide CAS No. 1326869-89-9](/img/structure/B2986221.png)
3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide
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Description
3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C23H21FN4O3 and its molecular weight is 420.444. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity Studies
Synthesis and Characterization of Fluorinated Compounds : A study by Shi et al. (1996) discusses the use of 2-fluoroacrylic building blocks for synthesizing various fluorine-bearing heterocyclic compounds, including pyrazolones and pyrimidines, underscoring the interest in fluorinated compounds for their unique properties and potential applications in medicinal chemistry (Shi, Wang, & Schlosser, 1996).
Antimicrobial and Antifungal Agents : Helal et al. (2013) synthesized novel 2-(6-methoxy-2-naphthyl)propionamide derivatives and evaluated their antibacterial and antifungal activities, showing significant activity against various strains. This research emphasizes the potential of certain chemical scaffolds for developing new antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Anticancer Activity : A study on the synthesis and anticancer activity of new 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone scaffolds by an unnamed group of researchers (2020) highlights the process of creating and testing compounds against human cancer cell lines, illustrating the ongoing exploration of novel compounds for cancer treatment applications (Unnamed authors, 2020).
COX-2 Inhibitors and Anti-inflammatory Agents
- COX-2 Inhibitory Activities : Patel et al. (2004) synthesized 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors, highlighting the significance of specific chemical structures in the development of anti-inflammatory drugs. The research exemplifies how chemical modifications can impact the pharmacological profile of compounds (Patel, Bell, Majest, Henry, & Kolasa, 2004).
properties
IUPAC Name |
3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(3-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-31-19-4-2-3-16(13-19)15-25-22(29)9-10-27-11-12-28-21(23(27)30)14-20(26-28)17-5-7-18(24)8-6-17/h2-8,11-14H,9-10,15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXAZPXWNSUMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide |
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